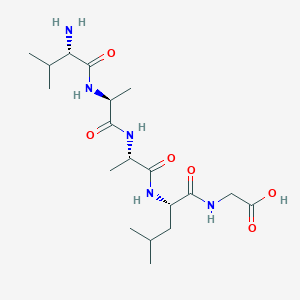![molecular formula C15H15NO B14271171 Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide CAS No. 184906-10-3](/img/structure/B14271171.png)
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a benzene ring fused to an isoquinoline ring, with additional substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide can be achieved through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired product . Another method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and catalyst-free processes in water has been explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline analogues .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethanesulfonic anhydride, 2-chloropyridine, and oxalyl chloride . Reaction conditions often involve mild electrophilic activation followed by cyclodehydration upon warming .
Major Products Formed: The major products formed from these reactions include isoquinoline derivatives and β-carboline derivatives .
Wissenschaftliche Forschungsanwendungen
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various isoquinoline derivatives . In biology and medicine, isoquinoline alkaloids derived from this compound exhibit significant biological activities, including anti-cancer and anti-malarial properties . Additionally, it is used in the development of pharmacologically active compounds with potential therapeutic applications .
Wirkmechanismus
The mechanism of action of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen atom, which is not involved in aromatization, allows it to undergo quaternization and conversion to N-oxides . This property is crucial for its biological activity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other isoquinoline derivatives such as 3,4-dihydrobenzo[h]isoquinoline and 3,4-dihydroisoquinolinone .
Uniqueness: What sets Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide apart is its specific substitution pattern and the presence of the 2-oxide group, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
184906-10-3 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3,3-dimethyl-2-oxido-4H-benzo[h]isoquinolin-2-ium |
InChI |
InChI=1S/C15H15NO/c1-15(2)9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)17/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
KQVIONMBAZCSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=[N+]1[O-])C3=CC=CC=C3C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
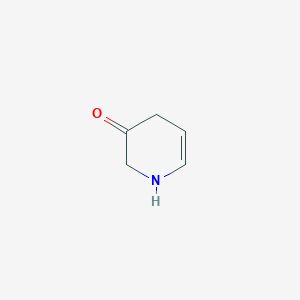
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
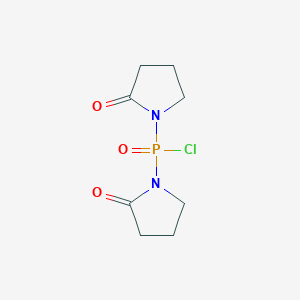
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
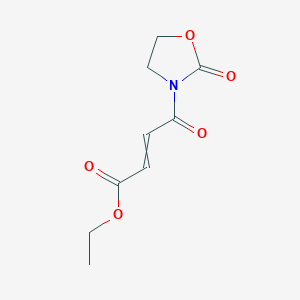
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
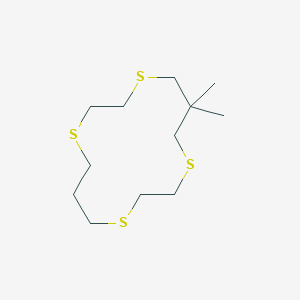
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
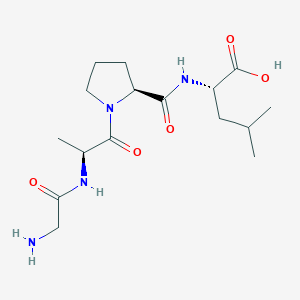
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
